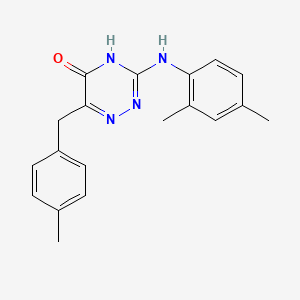

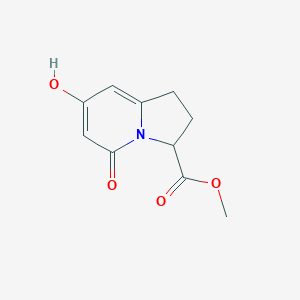

3-((2,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((2,4-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, also known as DMAT, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. DMAT belongs to the class of triazine compounds and has been shown to exhibit potent inhibitory activity against various cancer cell lines.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel 1,2,4-triazole derivatives, including structures similar to the specified chemical, has been explored for various biological applications. For example, Bektaş et al. (2007) detailed the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from various primary amines, aiming to discover compounds with antimicrobial activities. Some synthesized compounds exhibited good to moderate activities against test microorganisms, highlighting the potential of such derivatives in antimicrobial drug development Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules, 15, 2427-2438.

Another study by Sañudo et al. (2006) focused on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, revealing a new class of cyclic dipeptidyl ureas. These compounds, resulting from specific Ugi reactions and further chemical manipulations, constitute a novel class of pseudopeptidic [1,2,4]triazines, suggesting potential applications in peptide chemistry and drug design Sañudo, M., Marcaccini, S., Basurto, S., & Torroba, T. (2006). The Journal of Organic Chemistry, 71, 4578-4584.

Corrosion Inhibition

The study of triazine derivatives extends into the field of corrosion inhibition. Singh et al. (2018) investigated the corrosion inhibition performance of three triazine derivatives on mild steel in hydrochloric acid. Their research demonstrates significant inhibition efficiencies, showcasing the utility of such compounds in protecting metals against corrosion. This highlights an industrial application of triazine derivatives beyond biological activities Singh, A., Ansari, K. R., Haque, J., Dohare, P., Lgaz, H., Salghi, R., & Quraishi, M. (2018). Journal of The Taiwan Institute of Chemical Engineers, 82, 233-251.

Antioxidant and Antiviral Activities

Further expanding the scope of 1,2,4-triazine research, compounds within this class have been synthesized and evaluated for their antioxidant and antiviral activities. For instance, research by Hussain (2016) on new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol showed significant free-radical scavenging ability, indicating the potential for these compounds in developing antioxidant therapies Hussain, D. F. (2016). Oriental Journal of Chemistry, 32, 539-547.

Moreover, Golankiewicz et al. (1995) synthesized a variety of imidazo[1,5-a]-1,3,5-triazine derivatives to examine their inhibitory effects on ortho- and paramyxoviruses. This study highlighted specific compounds with selective biological activity against certain viruses, offering insights into the antiviral applications of triazine derivatives Golankiewicz, B., Januszczyk, P., Ikeda, S., Balzarini, J., & De Clercq, E. (1995). Journal of Medicinal Chemistry, 38, 3558-3565.

properties

IUPAC Name |

3-(2,4-dimethylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-12-4-7-15(8-5-12)11-17-18(24)21-19(23-22-17)20-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H2,20,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYJAXSUQHSPLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)

![ethyl 4-[4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2408868.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)

![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)

![Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate](/img/structure/B2408875.png)

![2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2408880.png)

![2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2408881.png)